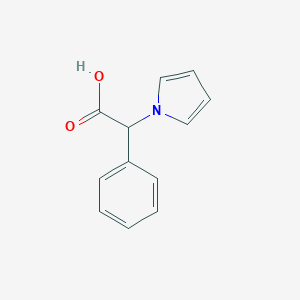
2-フェニル-2-(1H-ピロール-1-イル)酢酸
概要
説明
Phenyl(1H-pyrrol-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality phenyl(1H-pyrrol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl(1H-pyrrol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的用途
抗癌活性
抗菌活性
酵素阻害
化学合成用途
- ヘテロ環化合物の中間体
生物学的研究用途
生物活性
Phenyl(1H-pyrrol-1-yl)acetic acid (C12H11NO2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesizing findings from various studies, including molecular docking analyses, in vitro assays, and potential therapeutic applications.
Chemical Structure and Properties
Phenyl(1H-pyrrol-1-yl)acetic acid is characterized by a pyrrole ring attached to a phenyl group and an acetic acid moiety. Its molecular structure is pivotal in determining its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that phenyl(1H-pyrrol-1-yl)acetic acid exhibits significant antimicrobial properties. For instance, compounds derived from pyrrole structures have shown strong antibacterial effects against various strains, including multidrug-resistant bacteria. A study reported minimal inhibitory concentrations (MICs) for certain derivatives below 0.25 μg/mL against resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial growth. In particular, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial proliferation. Molecular docking studies indicated favorable binding interactions with the enzyme's active site, suggesting that modifications to the phenyl or pyrrole moieties could enhance inhibitory potency .
Antioxidant Properties
In addition to its antimicrobial activity, phenyl(1H-pyrrol-1-yl)acetic acid has demonstrated antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related damage . Table 1 summarizes the antioxidant activities compared to standard antioxidants.
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| Phenyl(1H-pyrrol-1-yl)acetic acid | 100 | 58 |
| Standard Antioxidant (Trolox) | 100 | 44 |
Clinical Relevance
A notable clinical study explored the efficacy of pyrrole-based compounds in treating tuberculosis (TB). The lead compound, derived from phenyl(1H-pyrrol-1-yl)acetic acid, showed MIC values against Mycobacterium tuberculosis ranging from 0.05 to 0.1 µg/mL, indicating potent antitubercular activity . This positions the compound as a potential candidate for further development in TB therapies.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interaction modes of phenyl(1H-pyrrol-1-yl)acetic acid with various targets. For instance, docking simulations against DHFR revealed binding scores indicative of strong interactions with critical amino acids in the enzyme's active site . These findings suggest that structural modifications could further optimize the compound's biological activity.
特性
IUPAC Name |
2-phenyl-2-pyrrol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJAIIHCKGTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372426, DTXSID80876725 | |
| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105264-23-1 | |
| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














